Product packaging for 3,3-Diphenylazetidin-1-ol(Cat. No.:CAS No. 110410-09-8)

3,3-Diphenylazetidin-1-ol

Cat. No.: B11880372
CAS No.: 110410-09-8
M. Wt: 225.28 g/mol
InChI Key: XZRJFJNWODHZDJ-UHFFFAOYSA-N
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Description

Overview of Four-Membered Nitrogen Heterocycles

The study of four-membered nitrogen heterocycles is a fascinating journey into the interplay of ring strain and chemical reactivity. These small ring systems hold a unique position in organic chemistry, bridging the gap between the highly reactive three-membered rings and the more stable five-membered analogues.

The history of heterocyclic chemistry dates back to the 19th century, with the development of organic chemistry. publish.csiro.autandfonline.com However, the synthesis of strained ring systems like azetidines posed significant challenges to early chemists. researchgate.net The inherent ring strain makes their formation thermodynamically less favorable compared to their five- and six-membered counterparts. chemicalbook.com Early synthetic methods often suffered from low yields and were not broadly applicable, hindering the exploration of this class of compounds. researchgate.net One of the classical and most common methods for producing azetidines involves the cyclization of a preformed chain by the nucleophilic displacement of a leaving group by a nitrogen nucleophile. chemicalbook.com

The defining feature of azetidines is their significant ring strain, with an estimated strain energy of approximately 25.4 kcal/mol. rsc.org This strain arises from bond angle distortion, forcing the atoms into a less than ideal tetrahedral geometry. The compressed bond angles, around 90° in four-membered rings, contribute to their high reactivity. solubilityofthings.com This inherent strain makes azetidines susceptible to ring-opening reactions, a property that can be harnessed for synthetic purposes. researchgate.netacs.org The reactivity of azetidines is a key aspect of their chemistry, allowing them to serve as versatile intermediates in the synthesis of more complex molecules. rsc.orgresearchgate.net

When compared to other small-ring heterocycles, azetidines occupy a unique reactivity space. Aziridines, the three-membered nitrogen heterocycles, are more strained and consequently more reactive, often making them difficult to handle. rsc.org Oxetanes, the oxygen-containing four-membered heterocycles, are also strained but exhibit different reactivity patterns due to the nature of the heteroatom. acs.org The azetidine (B1206935) ring is significantly more stable than the related aziridine (B145994) ring, which translates into more facile handling while still possessing unique reactivity that can be triggered under appropriate conditions. rsc.org The pKa of azetidine (11.29) is much closer to that of the less strained pyrrolidine (B122466) (11.31) than to aziridine (7.98), indicating that in terms of basicity, azetidine behaves like a typical secondary amine. researchgate.net

HeterocycleRing SizeRing Strain (kcal/mol)Key Features
Aziridine3~27.7Highly reactive, prone to ring-opening. rsc.org
Azetidine 4 ~25.4 Moderately stable, versatile reactivity. rsc.org
Oxetane4-Oxygen heteroatom influences polarity and reactivity. acs.org
Pyrrolidine5~5.4Relatively stable and less reactive. rsc.org

The Azetidine Scaffold in Contemporary Organic Chemistry

Despite the initial synthetic hurdles, the azetidine scaffold has become an important motif in modern organic chemistry, finding applications as a versatile building block and a chiral template.

The unique reactivity of the azetidine ring makes it a valuable building block in the synthesis of complex organic molecules. researchgate.netresearchgate.net The ability to undergo ring-opening and ring-expansion reactions provides access to a variety of acyclic and larger heterocyclic structures. researchgate.netuni-regensburg.de Functionalized azetidines can be used to introduce specific structural motifs and stereochemical complexity into target molecules. Their use as synthons is a testament to the advances in synthetic methodologies that have made these strained rings more accessible. uni-regensburg.de

Chiral azetidines have gained prominence as templates and ligands in asymmetric catalysis. researchgate.netresearchgate.net Their rigid, well-defined geometry can effectively transfer stereochemical information, enabling the synthesis of enantiomerically enriched products. Since the early 1990s, the development of chiral, azetidine-derived ligands and organocatalysts has led to significant advancements in asymmetric reactions such as Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. researchgate.net The ability to control stereochemistry is crucial in the synthesis of pharmaceuticals and other biologically active molecules.

Detailed Research Findings on 3,3-Diphenylazetidin-1-ol

While the chemistry of the azetidine ring system is well-established, specific research on this compound is not extensively documented in publicly available literature. However, based on the known reactivity of related compounds, we can infer its potential properties and synthetic pathways.

Information on the parent compound, 3,3-diphenylazetidine (B3056537), is available and provides a point of reference. It is a solid with a melting point of 69 °C and a boiling point of 385 °C. acs.org

The synthesis of N-hydroxyazetidines has been reported through methods such as the debenzylation of 1-(benzyloxy)azetidines. researchgate.net Oxidation of 1-hydroxyazetidines can lead to the formation of four-membered cyclic nitrones. researchgate.net

Based on the structure of this compound, the following properties can be anticipated:

PropertyPredicted Value/Characteristic
Molecular Formula C₁₅H₁₅NO
Molecular Weight 225.29 g/mol
Physical State Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents
Reactivity The N-hydroxyl group can be a site for further functionalization. The azetidine ring will exhibit the characteristic strain-driven reactivity.

The synthesis of this compound would likely involve the initial construction of the 3,3-diphenylazetidine ring, followed by the introduction of the hydroxyl group on the nitrogen atom. A potential route could be the N-oxidation of 3,3-diphenylazetidine.

Specific Focus on N-Hydroxylated Azetidines (Azetidin-1-ols)

Among the various classes of substituted azetidines, N-hydroxylated azetidines, also known as azetidin-1-ols, represent a unique and intriguing subset. The introduction of a hydroxyl group directly onto the nitrogen atom of the azetidine ring significantly influences the molecule's electronic properties and reactivity.

The N-OH functionality in azetidin-1-ols imparts a distinct reactivity profile compared to their N-alkyl or N-aryl counterparts. The nitrogen atom in an azetidin-1-ol is more electron-deficient due to the electron-withdrawing nature of the hydroxyl group. This can influence the nucleophilicity of the nitrogen atom.

Furthermore, the N-OH group can participate in various chemical transformations. For instance, it can be a precursor for the generation of nitroxyl (B88944) radicals or nitrenium ions, which are highly reactive intermediates capable of undergoing a variety of synthetic transformations. The reactivity of the N-OH group can also be modulated by its conversion to other functional groups, such as N-alkoxy or N-acyloxy derivatives, further expanding the synthetic utility of azetidin-1-ols.

The presence of the N-hydroxyl group in azetidin-1-ols introduces an additional site for functionalization, offering opportunities to modulate the molecule's properties. The hydroxyl group can be alkylated, acylated, or used as a handle for the attachment of other molecular fragments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO B11880372 3,3-Diphenylazetidin-1-ol CAS No. 110410-09-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

110410-09-8

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

1-hydroxy-3,3-diphenylazetidine

InChI

InChI=1S/C15H15NO/c17-16-11-15(12-16,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,17H,11-12H2

InChI Key

XZRJFJNWODHZDJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 3,3 Diphenylazetidin 1 Ol and Analogous N Hydroxylated Azetidines

Strategies for Constructing the Azetidine (B1206935) Ring System with Geminal Diphenyl Substitution

The formation of the azetidine ring, a four-membered heterocycle, is an inherently challenging synthetic task due to ring strain. The incorporation of a geminal diphenyl group at the 3-position introduces significant steric hindrance that must be overcome during the ring-closing step. Furthermore, the presence of an N-hydroxyl group requires either its direct incorporation during the cyclization or its formation from a precursor group in a subsequent step. The following sections detail the key intramolecular and intermolecular strategies employed for the synthesis of these target molecules and their analogs.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and effective strategy for the formation of small rings, including azetidines. This approach involves the formation of a bond between two reactive centers within the same molecule to close the ring.

The cyclization of γ-haloamines and their derivatives is a classical and widely utilized method for the synthesis of azetidines. thieme-connect.de This method involves an intramolecular nucleophilic substitution where the nitrogen atom of an amine attacks a carbon atom bearing a leaving group, typically a halogen, at the γ-position. The success of this cyclization is often in competition with elimination reactions. acs.org

For the synthesis of 3,3-diphenylazetidines, this would involve a precursor such as a 3-halo-2,2-diphenylpropan-1-amine. The bulky diphenyl groups at the C3 position can influence the reaction rate and the propensity for side reactions. The general approach is illustrated in the scheme below:

Scheme 1: General approach for azetidine synthesis via intramolecular cyclization of a γ-haloamine.

In a related approach, other leaving groups besides halogens, such as tosylates or mesylates, can be employed. For instance, the selective O-mesylation of a 1,3-amino alcohol, followed by base-induced cyclization, provides a viable route to the azetidine ring. nsf.gov

Reductive cyclization offers an alternative pathway to N-hydroxylated azetidines. A notable example is the reductive cyclization of O-benzyl oximes that contain a leaving group at an appropriate position. researchgate.net This strategy allows for the formation of the N-O bond within the heterocyclic ring system. For instance, 1-(benzyloxy)azetidines can be prepared through the reductive cyclization of corresponding O-benzyl oximes possessing a leaving group at the γ-position. researchgate.net Subsequent debenzylation would then yield the desired N-hydroxyazetidine.

Another relevant transformation is the visible light-enabled aza Paternò-Büchi reaction. In this photochemical approach, an oxime can undergo a [2+2] cycloaddition with an alkene to furnish a functionalized azetidine. nih.gov For example, the reaction of an O-benzyl oxime under photocatalytic conditions can yield the corresponding azetidine, which can then be deprotected to reveal the N-hydroxyl group. nih.gov The diastereoselectivity of such reactions can be high, and the method is amenable to a range of substrates. nih.gov

Formal [2+2] Cycloaddition Reactions

[2+2] cycloaddition reactions are powerful tools for the construction of four-membered rings. In the context of azetidine synthesis, the reaction between an imine and a ketene (B1206846) (the Staudinger cycloaddition) is of particular importance.

The Staudinger ketene-imine cycloaddition, discovered in 1907, remains a cornerstone for the synthesis of β-lactams (azetidin-2-ones). mdpi.com This reaction involves the [2+2] cycloaddition of a ketene with an imine. While this method directly produces azetidin-2-ones rather than azetidines, these products are highly relevant analogs and can serve as precursors to more complex azetidine derivatives. The synthesis of diaryl-substituted azetidin-2-ones is well-documented. rsc.orgrsc.orgwindows.netrasayanjournal.co.in

Ketenes can be generated in situ from various precursors, such as acyl chlorides in the presence of a tertiary amine, or from α-diazo ketones. mdpi.comresearchgate.net The reaction of these in situ generated ketenes with appropriately substituted imines leads to the formation of the β-lactam ring. mdpi.comrasayanjournal.co.inthieme-connect.com For example, the reaction of a diphenylketene (B1584428) with an imine would yield a 3,3-diphenylazetidin-2-one. The diastereoselectivity of the Staudinger reaction can be influenced by various factors, including the solvent, the order of reagent addition, and the electronic properties of the substituents on both the ketene and the imine. rsc.orgwindows.net

The table below summarizes some examples of diaryl-substituted β-lactams synthesized via the Staudinger reaction.

Ketenophile (Imine)Ketene PrecursorProductYield (%)Reference
N-BenzylideneanilineDiphenylacetyl chloride1,3,3,4-Tetraphenylazetidin-2-one- chemsynthesis.com
Substituted Schiff basesSubstituted acetic acids/oxalyl chloride1,3-Diaryl-spiro[azetidine-2,3'-indoline]-2',4-dionesVaries rsc.orgrsc.orgwindows.net
N-BenzylideneanilinesTolmetin/Mukaiyama's reagenttrans-3-[1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]-1,4-diphenylazetidin-2-one60 thieme-connect.com

This table provides examples of related diaryl-substituted azetidin-2-ones synthesized via the Staudinger cycloaddition.

1,3-Dipolar cycloaddition reactions involving nitrones are a versatile method for the synthesis of five-membered heterocyclic rings, which can sometimes be transformed into four-membered rings. rsc.orgscholaris.canottingham.ac.ukmdpi.com More directly, nitrones can participate in reactions that lead to azetidine derivatives. For example, the reaction of nitrones with certain dipolarophiles can lead to the formation of isoxazolidines, which may be further manipulated to yield azetidines.

While less common for the direct synthesis of 3,3-diphenylazetidines, cycloaddition pathways involving nitrones can be tailored for specific applications. For instance, the reaction of a nitrone with an alkene can, under certain conditions, lead to the formation of an azetidine ring system, although this is not a standard approach for the title compound. researchgate.net

Ring Contraction Reactions

Ring contraction reactions provide a powerful strategy for the synthesis of strained four-membered rings like azetidines from more readily available five-membered precursors. These methods typically involve a rearrangement where one of the ring atoms is extruded, or a sequence of ring-opening and re-closing steps that results in a smaller ring system.

From Pyrrolidinones

A notable method for synthesizing N-sulfonylazetidine derivatives involves the ring contraction of α-bromo N-sulfonylpyrrolidinones. rsc.orgnih.gov This approach provides a simple and robust one-pot route to α-carbonylated N-sulfonylazetidines. nih.gov The process is initiated by the selective monobromination of readily available N-sulfonyl-2-pyrrolidinone precursors. nih.gov

The core of the methodology is a one-pot nucleophilic addition-ring contraction sequence. nih.gov In the presence of a base such as potassium carbonate, various nucleophiles, including alcohols, phenols, and anilines, can be efficiently incorporated into the final azetidine product. nih.govresearchgate.net The proposed mechanism involves the nucleophilic addition of an alcohol or other nucleophile to the N-activated amide carbonyl group of the α-bromo N-sulfonylpyrrolidinone. rsc.org This is followed by cleavage of the N–C(O) bond, which generates an α-bromocarbonyl intermediate containing a γ-positioned amide anion. This intermediate then undergoes an intramolecular SN2 cyclization, resulting in the formation of the contracted azetidine ring. rsc.org

The reaction conditions are generally mild, with studies showing optimal results using potassium carbonate as the base in a solvent system like a methanol/acetonitrile mixture at around 60 °C. rsc.org This method has been successfully applied to a range of substrates, yielding diversely substituted N-sulfonylazetidines. rsc.orgorganic-chemistry.org

Table 1: Synthesis of α-Carbonyl-Azetidines via Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones (Data synthesized from multiple sources rsc.orgnih.gov)

Nucleophile (NuH) Base Solvent Temperature (°C) Yield (%) Reference
Methanol K₂CO₃ MeCN/MeOH 60 73-98 rsc.org
Various Alcohols K₂CO₃ MeCN/Alcohol 60 Good nih.gov
Phenols K₂CO₃ MeCN/Phenol 60 Good nih.gov
Anilines K₂CO₃ MeCN/Aniline 60 Good nih.govresearchgate.net
From Cyclopropenones

The synthesis of azetidine derivatives from cyclopropenones typically involves their reaction with 1-azetines. 1-Azetines, which are four-membered rings containing an endocyclic imine, possess a reactive π-bond due to the inherent ring strain. nih.gov This reactivity allows them to participate in cycloaddition reactions to generate more complex, substituted azetidine structures. nih.gov

In a process first disclosed by Heimgartner and coworkers, 1-azetines can react with difunctionalized cyclopropenones to afford [3.2.0]-cycloadducts that contain a fused azetidine ring. nih.govresearchgate.net This reaction is classified as a [3+2]-cycloaddition, where the cyclopropenone acts as a three-contiguous-carbon source. nih.gov This approach is particularly useful for accessing fused polycyclic structures with a higher carbon content compared to cycloadditions involving other 1,3-dipoles. nih.govresearchgate.net The reaction has been extended to synthesize various fused-bicyclic or fused-tricyclic azetidines. researchgate.net

Nucleophilic Ring Opening of Strained Heterocycles (e.g., Aziridines, Oxetanes)

The high ring strain of small heterocycles like aziridines and oxetanes makes them susceptible to nucleophilic ring-opening reactions, which can be exploited for the synthesis of other heterocyclic systems. clockss.orgnih.gov

The ring opening of aziridines is a versatile strategy for synthesizing a variety of nitrogen-containing compounds. clockss.orgarkat-usa.org While often used to create acyclic amino compounds or larger rings, specific conditions can lead to the formation of azetidines. arkat-usa.orgfrontiersin.org A simple and general method for converting 1-arenesulfonylaziridines into 1-arenesulfonylazetidines involves a one-pot reaction with dimethylsulfoxonium methylide. organic-chemistry.org This reaction can be efficiently promoted by microwave irradiation using alumina (B75360) as a solid support. organic-chemistry.org The regioselectivity of aziridine (B145994) ring-opening is a critical factor, controlled by the nature of the substituents on the ring, the nucleophile, and the electrophiles used for activation. frontiersin.org

Similarly, oxetanes undergo nucleophilic ring-opening, typically activated by a Lewis acid. nih.gov The introduction of a hydroxyl group on a nearby ring, such as in an azetidinol (B8437883), can direct the nucleophilic delivery and influence the stereochemistry of the ring-opening process. acs.orgresearchgate.net While often leading to acyclic products or larger ring systems, the principles of activating strained rings are relevant to azetidine synthesis. acs.orgchimia.ch For instance, the activation of 3-aryl-oxetanols with a Lewis acid can generate a carbocation that is subsequently trapped by a nucleophile. chimia.ch A similar strategy applied to 3-hydroxyazetidines provides a direct route to 3,3-disubstituted azetidines. chimia.ch

C-H Activation and Coupling Reactions

Direct C-H activation and functionalization have emerged as powerful and efficient strategies for constructing heterocyclic compounds like azetidines, avoiding the need for pre-functionalized starting materials. rsc.org

Metal-Catalyzed (e.g., Palladium, Titanium)

Transition metal catalysis, particularly with palladium, has been successfully applied to the synthesis of azetidines via intramolecular C-H amination. rsc.org An efficient method involves the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the γ-position of amine substrates protected with a picolinamide (B142947) (PA) directing group. organic-chemistry.org This reaction typically uses a palladium(II) catalyst, such as Pd(OAc)₂, in the presence of an oxidant like PhI(OAc)₂. organic-chemistry.org The process is characterized by its use of relatively low catalyst loading, inexpensive reagents, and convenient operating conditions, proceeding through a proposed Pd(II)/Pd(IV) catalytic cycle to form the C-N bond. organic-chemistry.org

Another palladium-catalyzed approach for synthesizing functionalized azetidines is the intramolecular γ-C(sp³)–H amination reported by Gaunt and co-workers. rsc.org This method uses a combination of a benziodoxole tosylate as the oxidant and a silver salt additive to promote the key reductive elimination step from an alkyl–Pd(IV) intermediate. rsc.org

Titanium-mediated reactions also offer a unique pathway to azetidines. The Kürti group has described the synthesis of spirocyclic NH-azetidines from oxime ethers using a Ti(IV)-mediated process. nih.gov The reaction proceeds via a proposed Kulinkovich-type mechanism, where a titanacyclopropane intermediate is formed from either a Grignard reagent or a terminal olefin. This intermediate acts as a 1,2-aliphatic dianion equivalent, which then inserts into the oxime ether to construct the four-membered azetidine ring in a single step. nih.gov

Table 2: Examples of Metal-Catalyzed Azetidine Synthesis (Data synthesized from multiple sources rsc.orgorganic-chemistry.orgnih.gov)

Catalyst/Metal Reaction Type Substrate Key Reagents Product Type Reference
Pd(OAc)₂ Intramolecular γ-C(sp³)–H Amination Picolinamide-protected amine PhI(OAc)₂, NaOAc Substituted Azetidine organic-chemistry.org
Pd(II) Intramolecular γ-C(sp³)–H Amination Amine with directing group Benziodoxole tosylate, AgOAc Functionalized Azetidine rsc.org
Ti(IV) Kulinkovich-type cyclization Oxime ether Grignard reagent or olefin, Ti(OiPr)₄, TMSCl Spirocyclic NH-Azetidine nih.gov
Organocatalytic Approaches

Organocatalysis provides a complementary, metal-free approach to the synthesis of azetidines. rsc.org These methods often rely on the formation of reactive intermediates, such as enamines or iminium ions, catalyzed by small organic molecules like secondary amines (e.g., pyrrolidine (B122466) derivatives). rsc.orgjst.go.jp

One such strategy involves the diastereoselective synthesis of azetidin-2-ols through a [2+2] annulation reaction. rsc.org In this process, an aldehyde reacts with a pyrrolidine-based catalyst to form a chiral enamine intermediate. This enamine then undergoes a [2+2] cycloaddition with an aldimine, promoted by a weak base like potassium carbonate, to yield the highly functionalized azetidin-2-ol product. rsc.org

The aza-Morita–Baylis–Hillman (aza-MBH) reaction is another powerful tool that can be adapted for azetidine synthesis in a domino sequence. jst.go.jp Chiral phosphine (B1218219) or amine catalysts can initiate a reaction between an activated alkene and an imine. Instead of proceeding to the typical aza-MBH product, the intermediate can undergo an intramolecular cyclization to generate optically active, highly functionalized azetidines. jst.go.jp These organocatalytic methods are valued for their ability to construct complex and often chiral azetidine scaffolds under mild conditions. jst.go.jp

Introduction and Manipulation of the N-Hydroxyl Moiety

The N-hydroxyl group can be introduced at various stages of the synthesis through direct N-hydroxylation, deprotection of a precursor, or oxidation of an N-unsubstituted azetidine.

Direct N-hydroxylation of a pre-formed azetidine ring, particularly a secondary amine, presents a direct route to the desired N-hydroxylated product. Several methods developed for the N-oxidation of secondary amines are applicable to azetidine substrates.

One effective method involves the use of choline (B1196258) peroxydisulfate (B1198043), an oxidizing task-specific ionic liquid. This reagent has been shown to selectively oxidize a variety of secondary amines to their corresponding N,N-disubstituted hydroxylamines in high yields and under mild, green reaction conditions. The operational simplicity and high selectivity of this method prevent overoxidation to nitrones.

Another approach utilizes urea-hydrogen peroxide (UHP) as the oxidant. To achieve direct and selective oxidation of secondary amines to hydroxylamines, this method can be performed using 2,2,2-trifluoroethanol (B45653) (TFE) with an excess of the amine to minimize overoxidation, or by using hexafluoroacetone (B58046) as an additive to allow for a 1:1 stoichiometry between the oxidant and the amine.

Enzymatic methods also provide a pathway for direct N-hydroxylation. Cytochrome P450 enzymes are known to metabolize secondary amines, leading to the formation of N-hydroxylated products. nih.govnih.gov The mechanism is proposed to proceed via a hydrogen abstraction and rebound pathway, which is generally preferred over a direct oxygen transfer. nih.gov

Table 1: Direct N-Hydroxylation Methods for Secondary Amines

Method Oxidant/Reagent Key Features
Choline Peroxydisulfate Choline Peroxydisulfate High selectivity, green conditions
Urea-Hydrogen Peroxide UHP/TFE or UHP/Hexafluoroacetone Complementary methods with tunable stoichiometry
Enzymatic Cytochrome P450 Biocatalytic, mild conditions

A common strategy for synthesizing N-hydroxyazetidines involves the deprotection of a suitable N-protected precursor. The N-benzyl group is a frequently used protecting group in azetidine chemistry due to its stability and the various methods available for its removal.

Catalytic hydrogenolysis is a standard method for N-debenzylation. The use of palladium on carbon (Pd/C) with hydrogen gas is effective for cleaving the N-benzyl bond to yield the N-unsubstituted azetidine, which can then be N-hydroxylated in a subsequent step. researchgate.net This method is often efficient but may not be suitable for molecules with other functional groups that are sensitive to reduction.

For a more chemoselective approach, an enzymatic system using laccase from Trametes versicolor in combination with TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy radical) has been developed. This system uses oxygen as a mild oxidant in an aqueous medium and has been shown to selectively deprotect N-benzylated primary amines with excellent yields, even in the presence of other sensitive functional groups like secondary amines and alcohols.

Table 2: N-Debenzylation Strategies for Azetidine Derivatives

Method Reagents Selectivity
Catalytic Hydrogenolysis H₂, Pd/C Broadly applicable but can reduce other functional groups
Laccase/TEMPO System Laccase, TEMPO, O₂ Highly chemoselective for N-benzyl group removal

The synthesis of N-hydroxyazetidines can also be achieved by the direct oxidation of an N-unsubstituted azetidine. This transformation is a key step that introduces the desired N-hydroxyl functionality onto the pre-existing azetidine scaffold.

The oxidation of secondary amines to hydroxylamines is a known transformation, though it can be challenging to control and prevent over-oxidation to nitrones or other byproducts. researchgate.net The methods developed for the N-hydroxylation of general secondary amines are applicable here. For instance, the aforementioned use of choline peroxydisulfate or urea-hydrogen peroxide can be employed for the N-oxidation of N-H azetidines. nih.gov

Furthermore, the oxidation of already N-hydroxylated azetidines has been studied, leading to the formation of four-membered cyclic nitrones using reagents like mercury(II) oxide or lead tetraacetate. researchgate.net This indicates that the N-hydroxyazetidine is an intermediate in the oxidation pathway of N-H azetidines, and careful selection of the oxidant and reaction conditions is crucial to stop the reaction at the N-hydroxy stage.

Stereochemical Control in the Synthesis of Substituted Azetidin-1-ols

Controlling the stereochemistry at the chiral centers of the azetidine ring is a significant challenge in the synthesis of substituted azetidin-1-ols. Both diastereoselective and enantioselective methods have been developed to address this.

Diastereoselective synthesis of substituted azetidin-1-ols can be achieved through various cyclization strategies where the stereochemistry of the starting material dictates the stereochemical outcome of the product.

One such method is the iodine-mediated cyclization of homoallyl amines, which proceeds via a 4-exo trig cyclization to deliver cis-2,4-disubstituted azetidines. The relative stereochemistry of the products has been confirmed by NMR spectroscopy and X-ray crystallography.

An electrocyclization route starting from N-alkenylnitrones provides access to azetidine nitrones, which can then be converted to highly substituted azetidines with excellent diastereoselectivity through reduction, cycloaddition, or nucleophilic addition reactions.

Another approach involves the synthesis of trans-trifluoromethyl-β-lactams, which can serve as precursors to trifluoromethyl-substituted azetidines. These methods often exhibit high diastereoselectivity.

Table 3: Diastereoselective Synthesis of Substituted Azetidines

Method Key Features Stereochemical Outcome
Iodine-mediated Cyclization 4-exo trig cyclization of homoallyl amines cis-2,4-disubstituted azetidines
Electrocyclization From N-alkenylnitrones to azetidine nitrones Excellent diastereoselectivity in subsequent reactions
From β-lactams Synthesis of trans-trifluoromethyl-β-lactams High diastereoselectivity

The enantioselective synthesis of substituted azetidin-1-ols is crucial for accessing optically pure compounds. Several strategies have been developed to achieve high enantioselectivity.

A biocatalytic approach involves the one-carbon ring expansion of aziridines to azetidines using engineered cytochrome P450 enzymes. This method can proceed with high enantioselectivity, offering a novel route to chiral azetidines. nih.gov

The use of chiral auxiliaries, such as SAMP/RAMP hydrazones, allows for the asymmetric synthesis of 2-substituted azetidin-3-ones. Metalation of the hydrazone followed by reaction with an electrophile and subsequent hydrolysis can provide the desired substituted azetidines with good enantioselectivities.

Furthermore, the asymmetric synthesis of C2-functionalized azetidines can be achieved from a common intermediate derived from the enantioselective α-chlorination of aldehydes, leading to products with high enantiomeric excess.

Table 4: Enantioselective Synthesis of Substituted Azetidines

Method Key Features Enantioselectivity
Biocatalytic Ring Expansion Engineered Cytochrome P450 enzymes on aziridines High enantiomeric excess
Chiral Auxiliaries SAMP/RAMP hydrazones of N-Boc-azetidin-3-one Good enantioselectivities (up to 85% ee)
From Chiral Aldehydes Enantioselective α-chlorination of aldehydes High enantiomeric excess (84-92% ee)

Control of Cis/Trans Isomerism in Azetidine Rings

While 3,3-diphenylazetidin-1-ol itself does not possess cis/trans isomers with respect to the substituents at the 3-position, the principles of stereochemical control are paramount in the synthesis of substituted azetidines where such isomerism is possible, for instance, in 2,4- or 2,3-disubstituted systems. The stereochemical outcome of azetidine-forming reactions is often influenced by the reaction mechanism and the nature of the starting materials and reagents.

The Staudinger cycloaddition of ketenes and imines is a classic method for β-lactam synthesis, and the stereochemistry of the product can often be controlled. The relative stereochemistry of the substituents at the C3 and C4 positions of the azetidin-2-one (B1220530) ring is determined during the cyclization step. For many of these reactions, the trans isomer is the thermodynamically favored product and is often obtained exclusively nih.gov.

Spectroscopic techniques, particularly proton nuclear magnetic resonance (¹H NMR), are invaluable for determining the stereochemistry of the azetidine ring. The coupling constant (J) between the protons at C3 and C4 in 2-azetidinones is a reliable indicator of their relative orientation. A larger coupling constant, typically in the range of 4.0–6.0 Hz, is indicative of a cis relationship, while a smaller coupling constant of 1.5–2.5 Hz suggests a trans arrangement of the substituents doi.org.

Specific synthetic methods have been developed to favor the formation of a particular isomer. For example, the reduction of certain C3-functionalized azetidin-2-ones with sodium borohydride (B1222165) can proceed with high diastereoselectivity to yield trans-azetidines acs.org. Conversely, methodologies for the diastereoselective synthesis of cis-2,4-disubstituted azetidine-3-ones have also been reported, where the stereochemical outcome is likely dictated by a transition state that minimizes steric interactions acs.org. In some palladium-catalyzed ring contraction reactions to form azetidines, a rapid epimerization can occur, leading to a mixture of isomers, though one may be favored acs.org.

Reaction TypeKey Reagents/CatalystsTypical Stereochemical OutcomeReference
Staudinger CycloadditionKetene + ImineOften favors trans isomer nih.gov
Reduction of C3-functionalized azetidin-2-onesNaBH₄Diastereoselective formation of trans-azetidines acs.org
Rh-catalyzed [2+2+1] cycloadditionDiazo compound + Alkene + COExclusively cis-2,4-disubstituted azetidine-3-ones acs.org

Synthesis of Precursors and Intermediates Relevant to this compound

The synthesis of this compound relies on the availability of key precursors and intermediates. For the proposed route involving a Staudinger cycloaddition, 2,2-diphenylacetyl chloride is a crucial reagent. This can be prepared from 2,2-diphenylacetic acid by reaction with a chlorinating agent such as thionyl chloride or oxalyl chloride.

The imine counterparts for the Staudinger reaction are typically synthesized through the condensation of a primary amine with an aldehyde or ketone. For example, substituted anilines can be reacted with benzaldehyde (B42025) derivatives to form the corresponding N-aryl-imines, which can then be used in the cycloaddition reaction to form 1,4-diaryl-azetidin-2-ones acs.org.

An alternative strategy for constructing the azetidine ring involves starting from a 1,3-difunctionalized propane (B168953) derivative. A key precursor for 3,3-diphenylazetidine (B3056537) would be a 2,2-diphenyl-1,3-propanediol. While the direct synthesis of this specific diol is not widely reported, a similar compound, 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, has been synthesized starting from diethyl malonate researchgate.net. A general and straightforward method for preparing 1,3-disubstituted azetidines involves the one-pot reaction of a primary amine with the bis-triflate of a 2-substituted-1,3-propanediol organic-chemistry.orgnih.gov. This methodology could potentially be adapted for the synthesis of 3,3-diphenylazetidine from 2,2-diphenyl-1,3-propanediol.

The synthesis of 2,2-diphenyl-1,3-propanediol itself can be envisioned through the reduction of diethyl 2,2-diphenylmalonate with a strong reducing agent like lithium aluminum hydride.

Another potential precursor strategy involves the use of cyclopropanone (B1606653) derivatives. The reaction of 2,3-diphenylcyclopropenone with hydroxylamine (B1172632) hydrochloride has been reported to produce diphenylcyclopropenone (B372975) oxime hydrochloride oup.com. While this specific reaction leads to a spirocyclic product upon further reaction, it demonstrates the feasibility of reacting cyclopropenone systems with hydroxylamine derivatives, which could be a potential, albeit less conventional, route to N-hydroxylated azetidine structures rsc.orgscispace.com.

Synthesis of Key Precursors
PrecursorSynthetic MethodStarting MaterialsReference
2,2-Diphenylacetyl chlorideChlorination of carboxylic acid2,2-Diphenylacetic acid, Thionyl chlorideGeneral Knowledge
Imines (e.g., N-aryl-imines)CondensationPrimary amine, Aldehyde/Ketone acs.org
2-Substituted-1,3-propanediolsReduction of malonic estersSubstituted diethyl malonate, LiAlH₄ researchgate.net (by analogy)
Diphenylcyclopropenone oximeReaction with hydroxylamineDiphenylcyclopropenone, Hydroxylamine hydrochloride oup.com

Role of 3,3 Diphenylazetidin 1 Ol and Azetidine Scaffolds in Advanced Organic Synthesis

Utility as Chiral Building Blocks

Chiral azetidine (B1206935) derivatives are highly valued as building blocks in the synthesis of complex molecules and pharmacologically active agents. Their rigid structure allows for the precise installation of stereocenters, which are crucial for defining the biological activity and physical properties of the target molecules. The ability to synthesize enantiomerically pure azetidines has opened avenues for creating diverse and structurally complex organic compounds.

Synthesis of Enantiopure Derivatives

The synthesis of enantiopure azetidines is a challenging yet critical area of organic chemistry, with various methods developed to control stereochemistry. The construction of chiral azetidines often involves asymmetric catalysis or the use of starting materials from the chiral pool.

Recent advancements have focused on creating highly substituted and functionalized chiral azetidines. For instance, a robust methodology has been developed for the highly enantioselective synthesis of 2-azetine-carboxylates, which are precursors to chiral tetrasubstituted azetidines. This method utilizes a copper(I) catalyst with a chiral sabox ligand for a [3+1]-cycloaddition, followed by stereoselective hydrogenation to yield single stereoisomers of tetrasubstituted azetidine-2-carboxylate derivatives.

Another significant approach is the enantioselective difunctionalization of azetines, providing access to chiral 2,3-disubstituted azetidines. A copper/bisphosphine catalyst system has been shown to install both boryl and allyl functionalities across the azetine double bond, creating two new stereogenic centers with high regio-, enantio-, and diastereoselectivity. Furthermore, gold-catalyzed intermolecular oxidation of alkynes has been employed to synthesize chiral azetidin-3-ones from readily accessible N-propargylsulfonamides.

The modular synthesis of 3,3-disubstituted azetidines, a substitution pattern seen in 3,3-Diphenylazetidin-1-ol, has also been advanced through the use of 1-azabicyclo[1.1.0]butanes (ABBs) as versatile intermediates. These strain-release reagents allow for the divergent and modular construction of these important scaffolds.

Table 1: Selected Asymmetric Syntheses of Chiral Azetidine Derivatives

Method Catalyst/Reagent Product Type Key Features
[3+1]-Cycloaddition / Hydrogenation Copper(I) with chiral sabox ligand Tetrasubstituted azetidine-2-carboxylates High enantioselectivity; produces single stereoisomers.
Boryl Allylation of Azetines Cu/bisphosphine catalyst cis-2,3-disubstituted azetidines Highly enantioselective difunctionalization; creates two stereogenic centers.
[2+2] Cycloaddition B(C6F5)3/chiral phosphoric acid Chiral 3,3-disubstituted azetidines Excellent stereoselectivities (>20:1 dr, up to 96:4 er).

Precursors for Non-Proteinogenic Amino Acids and Peptide Mimetics

Azetidine-based amino acids (Aze) are a class of non-proteinogenic amino acids (NPAAs) that have garnered significant interest for their ability to introduce unique structural constraints into peptides. The incorporation of these cyclic amino acids can profoundly alter the secondary structure of peptide chains, leading to enhanced stability, potency, and bioavailability.

The proline analogue, azetidine-2-carboxylic acid, is a key example. When incorporated into peptide sequences, it can perturb the normal peptide secondary structure, influencing peptide bond orientation and conformational preferences. For instance, studies on tetrapeptides containing azetidine-2-carboxylic acid have shown it can favor specific conformations, such as an all-cis peptide bond conformation consistent with a left-handed helix. This ability to induce specific turns and folds makes azetidine-containing amino acids valuable tools in designing peptide mimetics with defined three-dimensional shapes.

The synthesis of peptides containing these NPAAs has been systematically explored. A simple organometallic route followed by metal-catalyzed asymmetric reduction has been developed to create a library of 2-azetidinylcarboxylic acids, which were then successfully incorporated into di- and tripeptides. Furthermore, the 3-aminoazetidine (3-AAz) subunit has been introduced as a novel turn-inducing element that facilitates the efficient synthesis of small head-to-tail cyclic peptides, which are often challenging to produce. The incorporation of the 3-AAz unit not only improves cyclization efficiency but also enhances the resulting cyclic peptide's stability against proteases.

Application in Catalyst Design

The rigid, stereochemically defined structure of chiral azetidines makes them excellent scaffolds for the design of ligands and organocatalysts used in asymmetric synthesis. Their conformational rigidity can lead to a more defined and effective chiral pocket in a catalyst, enhancing enantioselectivity in chemical transformations.

Chiral Azetidines as Ligands and Organocatalysts in Asymmetric Reactions

Chiral azetidines have been successfully employed both as ligands for metal catalysts and as standalone organocatalysts. Azetidine-derived binuclear zinc catalysts, for example, have demonstrated high efficiency in enantioselective reactions like the phospha-Michael addition of phosphites. The rigidity of the azetidine scaffold in these catalysts is credited with enhancing the control over the catalytic pocket, leading to excellent enantioselectivity (e.g., up to 99% ee).

As organocatalysts, chiral azetidines and their derivatives have been used to promote a variety of asymmetric reactions. The synthesis of chiral molecules, such as those with a nitrogen-containing quaternary stereocenter, has been achieved through the electrophilic amination of 1,3-dicarbonyl compounds using chiral guanidines derived from benzimidazoles. While not directly azetidine-based, this highlights the broader strategy of using chiral nitrogen heterocycles in organocatalysis. More directly, protonated chiral 1,2-diamines and proline-derived organocatalysts have proven effective in asymmetric aldol (B89426) reactions. The principles underlying these catalysts, where a rigid chiral scaffold directs the stereochemical outcome, are directly applicable to the development of azetidine-based organocatalysts.

Table 2: Applications of Chiral Azetidines in Asymmetric Catalysis

Catalyst Type Reaction Role of Azetidine Achieved Enantioselectivity
Binuclear Zinc-Azetidine Complex Phospha-Michael Addition Provides a rigid chiral scaffold for the catalyst. Up to 99% ee.
Chiral Guanidine Organocatalyst α-Amination of 1,3-dicarbonyls Serves as a chiral Brønsted base. Moderate to good enantioselectivities.

Development of Novel Catalytic Processes Involving Azetidine Intermediates

The synthesis of the azetidine ring itself is an active area of research, with many novel catalytic methods being developed. These processes often proceed through or result in the formation of azetidine intermediates that can be further functionalized.

Recent innovations include photo-induced, copper-catalyzed radical reactions. One such method involves the radical annulation of aliphatic amines with alkynes to produce highly substituted azetidines, including those with vicinal quaternary centers. Another copper-catalyzed photoinduced process achieves an anti-Baldwin radical 4-exo-dig cyclization of ynamides to generate a variety of functionalized azetidines with complete regioselectivity.

Lewis acid catalysis has also been effectively employed. Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3) has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, providing a novel and high-yielding route to functionalized azetidines that tolerates a wide range of functional groups. Other strategies include palladium-catalyzed intramolecular amination of unactivated C-H bonds and relay catalysis strategies for [3+1]-annulation reactions to furnish these four-membered rings. These methods highlight the ongoing development of efficient and selective catalytic pathways to access the valuable azetidine core structure.

Development of Novel Ring Systems and Complex Architectures

The inherent ring strain and dense functionalization potential of the azetidine scaffold make it an ideal starting point for the synthesis of more complex molecular architectures, including fused, bridged, and spirocyclic ring systems. The ability to use the azetidine core as a template for diversity-oriented synthesis allows for the exploration of new chemical space, which is particularly valuable in drug discovery.

The diversification of a densely functionalized azetidine ring system can grant access to a wide variety of these complex structures. For example, aza Paternò–Büchi reactions, specifically intermolecular [2+2] photocycloadditions between imines and alkenes, provide a direct route to the azetidine core, which can then be elaborated.

Furthermore, azetidine scaffolds are key components in the synthesis of spirocyclic compounds. Spiro-fused heterocyclic systems, such as spiro isoindolinone-oxepine-fused indoles, have been synthesized via organocatalytic enantioselective (4+3) cyclization reactions. The synthesis of spirocyclic oxetane-fused benzimidazoles also demonstrates the utility of small, strained heterocyclic precursors in building complex, multi-ring systems. The unique stereochemical and conformational properties of the azetidine ring can guide the assembly of these intricate three-dimensional structures, making them powerful tools in the synthesis of novel organic molecules.

Construction of Spirocyclic Systems

Spirocycles, compounds containing two rings connected by a single common atom, are increasingly sought-after motifs in drug discovery due to their inherent three-dimensionality. Azetidine scaffolds provide a robust entry point for the synthesis of novel spirocyclic systems, including those containing the 3,3-diphenylazetidine (B3056537) substructure.

One prominent strategy involves the use of 1,3-dipolar cycloaddition reactions. For instance, azomethine ylides generated from the thermal decarboxylation of α-amino acids can react with dipolarophiles like methyl 2-(azetidin-3-ylidene)acetate to generate novel spirocyclic scaffolds containing the azetidine moiety. whiterose.ac.uk This method allows for the fusion of the azetidine ring with various other heterocyclic systems.

Another approach leverages the high reactivity of strained precursors. The strain-release driven spirocyclization of azabicyclo[1.1.0]butyl (ABB) ketones has been developed for the modular construction of azetidine-containing spirocycles. researchgate.net Furthermore, established methods for creating 3,3-disubstituted azetidines can be adapted for spirocycle synthesis by using cyclic starting materials. A general and efficient synthesis for 3,3-(spiro)substituted azetidines has been established starting from nitriles, which undergo α-hydroxymethylation, O-tosylation, and subsequent reduction-cyclization to yield the desired spiro-azetidines. semanticscholar.org

MethodPrecursorsKey ReactionSpirocyclic Product Type
1,3-Dipolar Cycloaddition3-Azetidinone, α-Amino Acids, DipolarophilesThermal generation of azomethine ylide and subsequent cycloaddition2-Oxa-5-azaspiro rsc.orgresearchgate.netoctane and related systems whiterose.ac.uk
Reduction-CyclizationCyclic Nitrilesα-hydroxymethylation, O-tosylation, LiAlH4 reductionDiverse 3,3-(spiro)substituted azetidines semanticscholar.org
Strain-Release SpirocyclizationAzabicyclo[1.1.0]butyl (ABB) ketonesElectrophile-induced ring opening of the ABB fragmentAzetidine-containing spirocycles researchgate.net

Access to Polycyclic Frameworks

Beyond spirocycles, azetidine derivatives are valuable precursors for constructing fused and bridged polycyclic systems. These complex architectures are of significant interest in medicinal chemistry for exploring novel regions of chemical space.

Cycloaddition reactions involving the unsaturated counterparts of azetidines, known as 1- or 2-azetines, provide a powerful route to fused-polycyclic azetidines. nih.gov Azetines can participate in various cycloaddition reactions, including [3+2] and [4+2] cycloadditions, with a range of reaction partners. These reactions create fused bicyclic azetidines that can serve as building blocks for more elaborate polycyclic structures. nih.gov For example, the hydrogenation of chiral 2-azetines, synthesized via enantioselective [3+1] cycloadditions, allows access to chiral polycyclic azetidine frameworks. nih.gov

The synthesis of polycyclic heteroarenes has also been achieved through catalytic annulation reactions, demonstrating the broader utility of heterocyclic scaffolds in constructing complex molecular systems. acs.org These strategies highlight the potential for using functionalized azetidines as key components in cascade reactions that build molecular complexity rapidly.

Strain-Release Functionalization and Derivatization

The inherent ring strain of the azetidine core is not a liability but a powerful driving force for a variety of chemical transformations. Strain-release functionalization harnesses this potential energy to facilitate reactions that would otherwise be difficult, enabling the synthesis of highly substituted and complex azetidine derivatives.

A prominent strategy involves the use of azabicyclo[1.1.0]butanes (ABBs), which are highly strained precursors to azetidines. The ring-opening of ABBs can be triggered by a wide range of reagents, leading to the formation of functionalized azetidines. For example, a photocatalytic radical strategy allows for the interception of radical intermediates by ABBs, providing access to difunctionalized azetidines in a single step. unipr.it Similarly, the addition of nucleophilic organometallic species to in situ generated ABBs results in the selective formation of 3-arylated azetidine intermediates through a strain-release mechanism. rsc.orgchemrxiv.org

This concept has been applied in multicomponent reactions, where the strain-release ring-opening of an ABB fragment drives the reaction equilibrium, allowing for the modular synthesis of 1,3,3-trisubstituted azetidines. nih.gov

Transformations to Larger Ring Systems or Acyclic Products

The strain energy of the azetidine ring can be released through ring-expansion or ring-opening reactions, providing synthetic routes to larger heterocyclic systems or functionalized acyclic products. These transformations are often highly regioselective and provide access to valuable molecular scaffolds.

A notable example is the arylative ring expansion of 3-vinylazetidin-3-ols. Under dual palladium and acid catalysis, these substrates react with aryl iodides to produce 2,3,4-trisubstituted dihydrofurans. researchgate.net This reaction proceeds through a domino process involving Heck arylation, acid-catalyzed transposition of the allylic alcohol, and subsequent ring opening of the azetidine by the internal hydroxyl group to form the larger five-membered ring. researchgate.net

The generation of carbocation intermediates from precursors like 3-aryl-3-azetidinols (structurally related to this compound) can also lead to ring-opening or rearrangement reactions, depending on the reaction conditions and the nature of the substituents. chimia.ch

Azetidine SubstrateReaction TypeKey Reagents/CatalystsProduct
3-Vinylazetidin-3-olsArylative Ring ExpansionPd(OAc)2(PPh3)2, AgTFA, TfOH, Aryl iodide2,3,4-Trisubstituted Dihydrofurans researchgate.net

Diversification Strategies for Azetidine Derivatives

The development of modular and efficient methods for the synthesis of diversely substituted azetidines is crucial for their application in drug discovery. A variety of strategies have been developed to access 3,3-disubstituted azetidines and other complex derivatives.

One powerful approach involves the generation of carbocation intermediates from 3-hydroxyazetidines. For example, the synthesis of 3,3-diaryl azetidines can be achieved from N-Boc-3-aryl-3-azetidinols using Friedel-Crafts arylation conditions. researchgate.net This strategy allows for the introduction of a second, different aryl group at the C3 position. Similarly, the generation of azetidine-benzylic carbocations provides a general route to valuable 3,3-disubstituted derivatives. chimia.ch

Electrophilic azetidinylation reagents, such as azetidinyl trichloroacetimidates, have been developed for the modular synthesis of 3,3-disubstituted azetidines under mild, scandium-catalyzed conditions. acs.org This method demonstrates a broad substrate scope, allowing for the coupling of the azetidine core with various nucleophiles. acs.org Other strategies include the functionalization of tertiary radicals generated from azetidine precursors and the use of azetidine sulfonyl fluorides as precursors to carbocations in a defluorosulfonylation reaction pathway. researchgate.netnih.gov These diverse methods provide chemists with a versatile toolkit for creating libraries of novel azetidine-based compounds for biological screening. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3-Diphenylazetidin-1-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Common routes include cyclization of β-amino alcohols or ring-opening of azetidine precursors. For example, details a similar azetidine derivative synthesized via hydrogenation of intermediates with 2,3-diazetidinone, suggesting catalytic hydrogenation (e.g., Pd/C or Raney Ni) under controlled pressure (1–3 atm) as a viable step . Optimize reaction temperature (e.g., -35°C for trichlorotriazine reactions as in ) and stoichiometry (1.1 equiv. of DIPEA for acid scavenging) to minimize side products . Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is recommended. Monitor yields using HPLC or GC-MS .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Compare 1^1H and 13^{13}C NMR shifts with computational predictions (e.g., DFT in ) to verify stereochemistry and substituent effects .
  • Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS for molecular ion confirmation (e.g., PubChem data in ) .
  • X-ray Crystallography : Resolve crystal structures if single crystals are obtainable (refer to ’s quinazolinone analysis) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adopt protocols from analogous azetidine derivatives ( ):

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for volatile intermediates.
  • Waste Disposal : Segregate organic waste and consult hazardous waste guidelines (e.g., ’s storage recommendations for arylpiperidinols) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectral or reactivity data for this compound derivatives?

  • Methodological Answer : Apply density functional theory (DFT) to model electronic structures and predict NMR/IR spectra (e.g., ’s use of DFT for quinazolinone derivatives) . Molecular docking (as in ) can clarify bioactivity discrepancies by simulating ligand-receptor interactions. Cross-validate experimental and computational data using software like Gaussian or ORCA .

Q. What strategies are effective for designing bioactivity assays targeting this compound’s potential pharmacological applications?

  • Methodological Answer :

  • In Vitro Assays : Use enzyme inhibition studies (e.g., acetylcholinesterase for neuroactive compounds) with IC50_{50} determination via fluorometric assays (refer to ’s flavanol bioavailability methods) .
  • In Vivo Models : Evaluate toxicity and pharmacokinetics in rodent models, adhering to OECD guidelines. For anti-inflammatory studies, adopt protocols from ’s systematic review on natural compounds .

Q. How can researchers address low yields or stereochemical inconsistencies in asymmetric synthesis of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective cyclization.
  • Kinetic Resolution : Use lipases or transition-metal catalysts to separate enantiomers (e.g., ’s diastereomeric salt formation) .
  • Reaction Monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Data Analysis and Contradiction Management

Q. What statistical approaches are recommended for reconciling conflicting bioactivity data across studies?

  • Methodological Answer : Perform meta-analysis (e.g., ’s systematic review on flavan-3-ols) . Use R or Python for heterogeneity testing (Cochran’s Q) and subgroup analysis. Validate outliers via sensitivity analysis or Bayesian hierarchical models.

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